molecular formula C26H25N3O6S B2803387 Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-84-3

Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2803387
CAS No.: 851951-84-3
M. Wt: 507.56
InChI Key: AJROELWYKCXFCA-UHFFFAOYSA-N
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Description

Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core. The molecule features:

  • A 4-isopropoxybenzamido substituent at position 5, contributing steric bulk and modulating solubility via the isopropoxy group.
  • A 4-methoxyphenyl group at position 3, providing electron-donating effects that may influence electronic distribution and binding interactions.
  • An ethyl carboxylate moiety at position 1, enhancing bioavailability through esterification.

This compound is structurally analogous to inhibitors of pathological protein aggregation (e.g., tau in neurodegenerative diseases) and may exhibit activity in receptor modulation due to its heterocyclic framework .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6S/c1-5-34-26(32)22-20-14-36-24(27-23(30)16-6-10-19(11-7-16)35-15(2)3)21(20)25(31)29(28-22)17-8-12-18(33-4)13-9-17/h6-15H,5H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJROELWYKCXFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridazine core, followed by the introduction of the benzamido and methoxyphenyl groups. Key steps may include:

    Formation of the Thienopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as thiophene and pyridazine derivatives.

    Introduction of Functional Groups: The benzamido group can be introduced via amide bond formation using reagents like isopropoxybenzoyl chloride and an appropriate amine. The methoxyphenyl group can be added through electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using reagents like ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and pathways.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

    Industrial Applications: It may have applications in the synthesis of other complex organic molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thieno[3,4-d]pyridazine derivatives with variations in substituents that significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name R3 Position R5 Position Key Properties/Activities Reference
Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-methoxyphenyl 4-isopropoxybenzamido Hypothesized enhanced solubility and receptor affinity due to methoxy/isopropoxy groups
Ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (26) 4-fluorophenyl Amino Tau aggregation inhibition : Moderate activity (IC50 ~10 µM)
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (28) 3-chlorophenyl Amino Improved metabolic stability due to chloro group; reduced solubility
Ethyl 4-oxo-5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-(trifluoromethyl)phenyl 3-phenylpropanamido High lipophilicity (CF3 group); potential CNS penetration

Key Observations:

Substituent Effects on Solubility :

  • The methoxy (OCH3) and isopropoxy (OCH(CH3)2) groups in the target compound enhance solubility compared to halogenated analogs (e.g., 4-fluorophenyl or 3-chlorophenyl derivatives) .
  • The trifluoromethyl (CF3) group in increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.

Bioactivity Trends: Amino-substituted analogs (e.g., compounds 26, 28) demonstrate direct tau aggregation inhibition, with IC50 values in the µM range .

Bulky substituents (e.g., isopropoxy) may sterically hinder off-target interactions, improving selectivity .

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